Disperse green 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58979-46-7 |

|---|---|

Molecular Formula |

C16H18N6O5S |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

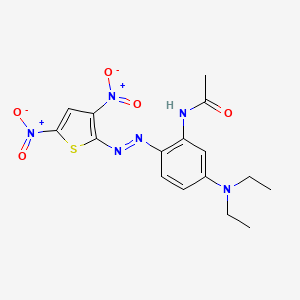

N-[5-(diethylamino)-2-[(3,5-dinitrothiophen-2-yl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H18N6O5S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)23)18-19-16-14(21(24)25)9-15(28-16)22(26)27/h6-9H,4-5H2,1-3H3,(H,17,23) |

InChI Key |

KRGRZKUNEOEXJG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Disperse Green 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9, with the Colour Index number 110795, is a monoazo dye belonging to the thiophene (B33073) class of dyes.[1] It is characterized by its green hue and is primarily utilized in the dyeing of hydrophobic fibers, particularly polyester (B1180765), through high-temperature and high-pressure methods.[1][2] Its molecular structure, which imparts its color and application properties, consists of a diazotized 2-amino-3,5-dinitrothiophene (B1266120) coupled with 3-acetylamino-N,N-diethylaniline.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow.

Physicochemical Properties

This compound is a green, uniform powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 110795 | [1] |

| CAS Number | 71627-50-9 | [1] |

| Molecular Formula | C₁₆H₁₈N₆O₅S | [1] |

| Molecular Weight | 406.42 g/mol | [1] |

| Appearance | Green uniform powder | [1][2] |

| Solubility | Soluble in ethanol, DMF, and acetone. Insoluble in water. | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of a heterocyclic amine followed by an azo coupling reaction.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Diazotization of 2-Amino-3,5-dinitrothiophene

The diazotization of 2-amino-3,5-dinitrothiophene is typically carried out using nitrosylsulfuric acid in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

-

Materials:

-

2-Amino-3,5-dinitrothiophene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice

-

-

Procedure:

-

Carefully prepare nitrosylsulfuric acid by slowly adding sodium nitrite to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

-

In a separate vessel, create a suspension of 2-amino-3,5-dinitrothiophene in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the amine suspension to 0-5 °C using an ice-salt bath.

-

Slowly add the pre-prepared cold nitrosylsulfuric acid to the stirred amine suspension, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for 1-2 hours to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a spot test with H-acid, which should show a distinct color change.

-

Step 2: Azo Coupling with 3-Acetylamino-N,N-diethylaniline

The diazonium salt is then coupled with 3-acetylamino-N,N-diethylaniline to form the azo dye.

-

Materials:

-

Diazonium salt solution from Step 1

-

3-Acetylamino-N,N-diethylaniline

-

Suitable solvent (e.g., acetic acid, ethanol)

-

Ice

-

Sodium Acetate (for pH adjustment, if necessary)

-

-

Procedure:

-

Dissolve 3-acetylamino-N,N-diethylaniline in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

-

Maintain the temperature at 0-5 °C and continue stirring for several hours. The coupling reaction is typically carried out in an acidic medium.

-

The completion of the coupling reaction is indicated by the formation of a colored precipitate.

-

The crude this compound is then isolated by filtration and washed with cold water to remove excess acid and other water-soluble impurities.

-

Step 3: Purification

The crude dye is purified by recrystallization to obtain a product with high purity.

-

Materials:

-

Crude this compound

-

Suitable solvent for recrystallization (e.g., ethanol, ethanol/water mixture)

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven at a suitable temperature.

-

Characterization of this compound

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is responsible for its color.

-

Experimental Protocol:

-

Solvent: Ethanol or Dimethylformamide (DMF)

-

Procedure: A dilute solution of this compound is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

-

Expected Data: The spectrum is expected to show a strong absorption band in the visible region, characteristic of the green color. The λmax is a key parameter for the identification and quantification of the dye.

| Parameter | Expected Value |

| λmax | In the visible region, contributing to the green color |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: KBr pellet method. A small amount of the dye is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Procedure: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (secondary amide) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1680-1640 | C=O stretching (amide) |

| ~1600-1450 | C=C stretching (aromatic) and N=N stretching (azo) |

| ~1550 and ~1350 | N-O stretching (nitro group) |

| ~1300-1000 | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the dye.

-

Experimental Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Procedure: The NMR spectra are recorded on a high-resolution NMR spectrometer.

-

-

Expected Data: The ¹H NMR spectrum will show signals for the aromatic protons, the protons of the diethylamino group, the acetyl group, and the amide proton. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized dye.

-

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye.

-

-

Expected Data: A pure sample of this compound should show a single major peak in the chromatogram.

Dyeing and Fastness Properties

This compound is primarily used for dyeing polyester fibers. The fastness properties of the dyed fabric are important indicators of its performance.

| Fastness Property | Test Method | Rating (1-5, 5=Excellent; Lightfastness 1-8, 8=Excellent) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |

| Washing Fastness | ISO 105-C06 | 4-5 |

| Sublimation Fastness | ISO 105-P01 | 4 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The synthesis involves a well-established diazotization and azo coupling procedure. Comprehensive characterization using spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the final product. The dyeing and fastness properties of this compound make it a suitable colorant for polyester fibers in the textile industry. This guide provides the necessary information for researchers and scientists to synthesize and characterize this important disperse dye.

References

An In-depth Technical Guide to Disperse Green 9 (CAS No. 71627-50-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Green 9, identified by CAS number 71627-50-9, is a monoazo dye belonging to the disperse class of colorants.[1] Its primary application lies in the high-temperature dyeing of polyester (B1180765) fibers, imparting a vibrant green hue.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, physicochemical characteristics, and performance data related to textile applications. Detailed experimental protocols for its synthesis and dyeing procedures are outlined based on established methodologies for analogous compounds and processes. A significant gap in publicly available data exists concerning the toxicological and pharmacological properties of this compound, a critical consideration for its potential assessment in drug development or other biomedical applications. This document aims to consolidate the available information and highlight areas requiring further investigation.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties.

| Property | Value | Reference |

| CAS Number | 71627-50-9 | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 110795 | [1] |

| Chemical Formula | C₁₆H₁₈N₆O₅S | [1] |

| Molecular Weight | 406.42 g/mol | [1] |

| Chemical Class | Monoazo Dye | [1] |

| Appearance | Green uniform powder | [1] |

| Solubility | Soluble in benzene, toluene, chloroform, CS₂, CH₂Cl₂, acetone, ethyl acetate; hardly soluble in alcohol; insoluble in water, gasoline, and dilute acid/alkali. | [3] |

| Density | 1.31-1.34 g/cm³ | [3] |

| Melting Point | ≥ 98.0 °C (Initial) | [3] |

Manufacturing and Synthesis

The synthesis of this compound involves a two-step process: the diazotization of 2-Amino-3,5-dinitrothiophene, followed by the azo coupling with 3-Acetylamino-N,N-diethylaniline.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

2.2.1. Diazotization of 2-Amino-3,5-dinitrothiophene

This procedure is based on general methods for the diazotization of aromatic amines.

-

Preparation of Amine Solution: Dissolve a molar equivalent of 2-Amino-3,5-dinitrothiophene in a suitable solvent. Due to its limited solubility, a mixture of organic solvent and aqueous acid may be necessary.

-

Acidification: Cool the amine solution to 0-5°C in an ice bath. Add an excess of a strong mineral acid, such as hydrochloric acid, while maintaining the low temperature.

-

Formation of Nitrous Acid: Prepare a solution of sodium nitrite (B80452) in cold water.

-

Diazotization Reaction: Slowly add the cold sodium nitrite solution to the acidified amine solution, ensuring the temperature remains between 0-5°C. Stir the mixture for a period of time (typically 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

2.2.2. Azo Coupling with 3-Acetylamino-N,N-diethylaniline

This procedure follows general principles of azo coupling reactions.

-

Preparation of Coupling Component Solution: Dissolve a molar equivalent of 3-Acetylamino-N,N-diethylaniline in a suitable solvent. The pH of the solution is critical and should be adjusted to be weakly acidic to neutral to facilitate the electrophilic aromatic substitution.

-

Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

-

Completion and Isolation: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours to ensure the reaction goes to completion. The precipitated this compound can then be isolated by filtration.

-

Purification: The crude dye can be purified by washing with water to remove any inorganic salts and unreacted starting materials, followed by drying. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in Polyester Dyeing

This compound is primarily used for dyeing polyester and its blends via high-temperature or thermosol methods.[1]

High-Temperature Exhaust Dyeing Protocol

This is a generalized protocol for the high-temperature exhaust dyeing of polyester fabric with disperse dyes.

-

Fabric Preparation: The polyester fabric should be thoroughly scoured and rinsed to remove any impurities before dyeing.

-

Dye Bath Preparation:

-

Prepare a dye dispersion by pasting the required amount of this compound with a dispersing agent (1:1 ratio) and a small amount of cold water to form a smooth paste. Dilute with warm water (40-50°C).

-

Fill the dyeing machine with water and add a dispersing agent and a pH buffer to maintain a pH of 4.5-5.5 (e.g., with acetic acid).

-

-

Dyeing Process:

-

Load the polyester fabric into the dye bath at approximately 60°C and allow it to run for 10-15 minutes for even wetting.

-

Add the prepared dye dispersion to the bath.

-

Raise the temperature to 130°C at a controlled rate (e.g., 1.5-2.0°C/minute).

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

-

-

Cooling and Rinsing:

-

Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

-

Drain the bath and rinse the fabric with hot water.

-

-

Reduction Clearing:

-

Prepare a fresh bath at 50°C.

-

Add sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).

-

Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes to remove any unfixed surface dye.

-

Drain the bath and rinse the fabric thoroughly with hot and then cold water.

-

-

Drying: Dry the dyed fabric.

Caption: High-temperature exhaust dyeing workflow for polyester.

Performance and Fastness Properties

The fastness properties of this compound on polyester are crucial for its application in textiles.

| Fastness Property | Test Method | Rating (out of 5) | Reference |

| Light Fastness | ISO | 4-5 | [4] |

| Washing Fastness | ISO | 5 (Fading), 4-5 (Staining) | [1] |

| Perspiration Fastness | ISO | 5 (Fading), 5 (Staining) | [1] |

| Ironing Fastness | ISO | 5 | [1] |

| Dry Heat | ISO | 5 (Fading), 4-5 (Staining) | [4] |

| Sublimation | - | 4 | [5] |

| Rubbing (Wet) | - | 4 | [5] |

Toxicological and Biological Activity

A significant lack of publicly available data exists for the toxicological and biological properties of this compound. While general concerns about azo dyes exist, including their potential to form carcinogenic aromatic amines under reductive conditions, specific studies on this compound are not found in the reviewed literature. For drug development and other biomedical applications, a thorough toxicological evaluation would be imperative. This would include, but not be limited to, studies on:

-

Cytotoxicity: Assessing the effect of the compound on cell viability in various cell lines.

-

Genotoxicity: Evaluating the potential to cause genetic mutations.

-

Acute and Chronic Toxicity: Determining the short-term and long-term health effects in animal models.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Without such data, any consideration of this compound for applications beyond its use as a textile dye is purely speculative and carries unknown risks.

Conclusion

This compound is a well-established disperse dye for polyester with good fastness properties. Its synthesis follows standard azo dye chemistry, and its application in textiles is well-understood. However, the lack of toxicological and biological data presents a major hurdle for its consideration in any research or development outside of the textile industry. For scientists and professionals in drug development, this data gap underscores the need for comprehensive safety and activity screening before this compound, or any related azo dye, could be explored for new applications. Further research is strongly encouraged to fill this critical knowledge void.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Low Price Disperse Dyes Green 9 For Polyester Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 3. kelcochem.com [kelcochem.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE GREEN DYES - Enoch dye [enochdye.com]

- 5. epsilonpigments.com [epsilonpigments.com]

In-depth Technical Guide: Analysis of the Molecular Formula C16H18N6O5S

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Formula C16H18N6O5S and its Implications in Drug Development

Executive Summary

This technical guide addresses the analysis of the molecular formula C16H18N6O5S. Initial comprehensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, well-characterized compound corresponding to this molecular formula. While a single uncharacterized entry exists on the chemical sourcing platform LookChem, there is a notable absence of associated scientific literature, experimental data, or a registered CAS number.

This document outlines a theoretical framework for the analysis of a novel compound with this formula, drawing upon established methodologies for the characterization of sulfonamide-containing heterocyclic compounds, a likely structural class given the elemental composition. The guide will provide hypothetical data and detailed experimental protocols that would be necessary for a thorough investigation of such a molecule.

Hypothetical Compound Profile: "Sulfonafurazine"

For the purpose of this guide, we will hypothesize a compound named "Sulfonafurazine" with the molecular formula C16H18N6O5S. Based on the elemental composition, a plausible structure would incorporate a benzenesulfonamide (B165840) core, a pyrimidine (B1678525) ring, and a furan (B31954) moiety. Sulfonamides are a well-established class of drugs with a broad range of biological activities.[1][2][3][4] The inclusion of pyrimidine and furan rings can further modulate the pharmacological properties of the molecule.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties of Sulfonafurazine

| Property | Value | Method of Determination |

| Molecular Weight | 422.42 g/mol | Mass Spectrometry |

| Melting Point | 185-188 °C | Differential Scanning Calorimetry |

| Solubility in DMSO | >50 mg/mL | Serial Dilution |

| LogP | 1.8 | HPLC with UV detection |

| pKa | 6.2 (sulfonamide) | Potentiometric Titration |

Experimental Protocols

Synthesis of Sulfonafurazine (Hypothetical)

The synthesis of a compound like Sulfonafurazine would likely involve a multi-step process. A potential synthetic route is outlined below.

Diagram 1: Hypothetical Synthesis Workflow for Sulfonafurazine

Caption: Hypothetical two-step synthesis of Sulfonafurazine.

Protocol:

-

Step 1: Synthesis of Intermediate 1. 4-Aminobenzenesulfonamide is reacted with 2-chloropyrimidine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified by recrystallization.

-

Step 2: Synthesis of Sulfonafurazine. Intermediate 1 is then acylated using furan-2-carbonyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The reaction is monitored by TLC. The final product, Sulfonafurazine, is purified by column chromatography on silica (B1680970) gel.

Structural Characterization

Table 2: Spectroscopic Data for Sulfonafurazine (Hypothetical)

| Technique | Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H, -SO₂NH-), 8.6 (d, 2H, pyrimidine-H), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.2 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 4.5 (s, 2H, -CH₂-), 2.1 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 158.5 (pyrimidine-C), 150.1 (furan-C), 142.3 (Ar-C), 138.5 (Ar-C), 128.7 (Ar-C), 119.5 (Ar-C), 115.4 (furan-C), 112.8 (furan-C), 45.1 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3100 (aromatic C-H stretch), 1680 (C=O stretch), 1590 (C=C stretch), 1340 & 1160 (S=O stretch) |

| HRMS (ESI+) | m/z calculated for C₁₆H₁₈N₆O₅S [M+H]⁺: 423.1132, found: 423.1135 |

Biological Activity Assays

Given the prevalence of sulfonamides as enzyme inhibitors, a primary investigation into the biological activity of Sulfonafurazine would involve screening against a panel of relevant enzymes.

Diagram 2: Workflow for In Vitro Enzyme Inhibition Assay

Caption: General workflow for determining the IC₅₀ of Sulfonafurazine.

Protocol: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are a common target for sulfonamide drugs.

-

Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (B1210297) (substrate), Tris-HCl buffer (pH 7.4), Sulfonafurazine, Acetazolamide (positive control).

-

Procedure:

-

A stock solution of Sulfonafurazine is prepared in DMSO.

-

Serial dilutions of Sulfonafurazine and Acetazolamide are prepared in the assay buffer.

-

In a 96-well plate, hCA II is pre-incubated with varying concentrations of the inhibitor or control for 15 minutes at room temperature.

-

The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.

-

The formation of the product, 4-nitrophenol, is monitored by measuring the absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis (Hypothetical)

If Sulfonafurazine were found to have, for example, anti-proliferative activity in cancer cell lines, further investigation into its mechanism of action would be warranted. A common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway.

Diagram 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by Sulfonafurazine

Caption: Proposed mechanism of action of Sulfonafurazine.

Experimental Validation:

To validate the hypothesis that Sulfonafurazine inhibits the PI3K/Akt/mTOR pathway, a series of experiments would be necessary:

-

Western Blot Analysis: Treat cancer cells with Sulfonafurazine and measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate pathway inhibition.

-

Kinase Assays: Perform in vitro kinase assays to determine if Sulfonafurazine directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.

-

Cell-Based Assays: Utilize cell lines with known mutations in the PI3K/Akt/mTOR pathway to assess the selectivity of Sulfonafurazine.

Conclusion

While a specific compound with the molecular formula C16H18N6O5S is not currently well-documented in the scientific literature, this guide provides a comprehensive framework for its potential analysis. The hypothetical compound "Sulfonafurazine" serves as a model to illustrate the necessary experimental protocols for synthesis, characterization, and biological evaluation. The methodologies and data presented herein are based on established principles in medicinal chemistry and drug development and can be adapted for the investigation of any novel compound with this molecular formula. Further research is required to identify and characterize any real-world compounds with this composition to unlock their potential therapeutic value.

References

- 1. tandfonline.com [tandfonline.com]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Disperse Green 9: A Technical Guide

Disperse Green 9 , identified by CAS Number 71627-50-9, is a monoazo dye with the molecular formula C₁₆H₁₈N₆O₅S and a molecular weight of 406.42 g/mol .[1] This technical guide provides a summary of the expected spectroscopic data for this compound based on the analysis of structurally similar monoazo disperse dyes, alongside detailed experimental protocols for acquiring such data.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific, experimentally determined UV-Vis, NMR, and IR spectra for this compound. Therefore, the data presented herein is based on characteristic values for analogous compounds and serves as a predictive guide for researchers.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for this compound. These values are derived from published data on monoazo dyes containing similar functional groups, such as substituted aromatic rings, azo linkages, and amine groups.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Expected Value | Solvent(s) |

| λmax (nm) | 450 - 550 | Dimethylformamide (DMF), Ethanol, Methanol |

Note: The λmax is influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. Azo dyes typically exhibit a strong absorption band in the visible region corresponding to the π → π transition of the conjugated azo system.*[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.5 |

| -NH₂ or -NH- Protons | 7.0 (broad) |

| -OCH₃ Protons | 3.8 - 4.0 |

| -CH₂- Protons | 2.5 - 3.5 |

| -CH₃ Protons | 1.0 - 2.5 |

¹³C NMR

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon (if present) | 165 - 175 |

| Carbons adjacent to Nitrogen | 140 - 155 |

| Aliphatic Carbons | 15 - 60 |

Note: The exact chemical shifts are dependent on the specific molecular environment and the solvent used.[5][6][7]

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide/Ester) | 1650 - 1750 |

| N=N Stretch (Azo) | 1400 - 1500 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| S=O Stretch (Sulfone/Sulfonate) | 1150 - 1350 |

Note: The IR spectrum provides a fingerprint of the functional groups present in the molecule.[1][8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid dye samples like this compound.

UV-Visible Spectroscopy

-

Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the solid sample and dissolving it in a suitable spectroscopic grade solvent (e.g., DMF, ethanol, or methanol) in a volumetric flask to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solvent.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the dye sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used. For ¹H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the dye (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye.

Caption: A flowchart of the spectroscopic characterization process.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. saudijournals.com [saudijournals.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of C.I. Disperse Green 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Green 9, a monoazo dye utilized in various industrial applications. This document details its solubility in a range of common solvents, outlines a robust experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Core Concepts and Chemical Properties

C.I. This compound, with the chemical formula C₁₆H₁₈N₆O₅S and a molecular weight of 406.42 g/mol , is characterized by its limited solubility in aqueous solutions and higher solubility in specific organic solvents.[1] Understanding its solubility profile is critical for its application in dyeing processes, formulation development, and for assessing its environmental fate and toxicological impact. The dye is known to be soluble in solvents such as benzene, toluene, chloroform, carbon disulfide, dichloromethane, acetone, and ethyl acetate.[2] Conversely, it is reported to be sparingly soluble in alcohol and practically insoluble in water.[2]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility |

| Water | H₂O | Insoluble |

| Ethanol | C₂H₅OH | Hardly Soluble |

| Acetone | C₃H₆O | Soluble |

| Benzene | C₆H₆ | Soluble |

| Toluene | C₇H₈ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Carbon Disulfide | CS₂ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

Note: "Soluble" indicates that the dye dissolves to a noticeable extent, while "Hardly Soluble" and "Insoluble" denote very limited or no visible dissolution, respectively. This data is qualitative and should be confirmed quantitatively.

Experimental Protocol: Determination of Solubility using UV-Vis Spectrophotometry

This protocol details a reliable method for the quantitative determination of the solubility of this compound in various solvents using UV-Vis spectrophotometry. This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

1. Materials and Equipment:

-

C.I. This compound (analytical standard)

-

Solvents of interest (analytical grade)

-

UV-Vis Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Syringes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

2. Preparation of Standard Solutions and Calibration Curve:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high concentration (e.g., 1000 mg/L). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the same solvent. A typical concentration range could be 1, 2, 5, 10, and 20 mg/L.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

3. Sample Preparation and Analysis (Equilibrium Solubility Determination):

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is crucial to ensure that only the dissolved dye is measured.

-

Dilution (if necessary): If the absorbance of the filtered saturated solution is too high (typically > 2), dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the filtered (and diluted, if applicable) saturated solution at the λmax.

4. Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the measured sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no scientific literature available that describes any direct involvement of C.I. This compound in biological signaling pathways. Its primary application is in the textile industry, and it is not designed or investigated for pharmaceutical or biological activity. Therefore, a diagram of signaling pathways is not applicable to this compound. The provided diagram focuses on the logical and experimental relationship for determining its physicochemical properties.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Green 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Green 9

This compound, with the chemical formula C₁₆H₁₈N₆O₅S, belongs to the monoazo class of dyes.[1][3] These dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765).[2] The photophysical properties of such dyes, which describe the interaction of the substance with light, are fundamental to understanding their color, stability, and potential for fluorescence-based applications.

Core Photophysical Properties: A Framework for Analysis

The key photophysical properties that define a dye's interaction with light are its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and the duration of its excited state (fluorescence lifetime).

Data Presentation

A standardized format for presenting the photophysical data of this compound is crucial for comparative analysis. The following table provides a template for summarizing these key parameters. Note: The values presented in this table are placeholders and should be replaced with experimentally determined data.

| Photophysical Parameter | Symbol | Value (in specified solvent) | Unit |

| Absorption Maximum | λabs | [Insert Value] | nm |

| Molar Extinction Coefficient | ε | [Insert Value] | M-1cm-1 |

| Emission Maximum | λem | [Insert Value] | nm |

| Stokes Shift | Δλ | [Insert Value] | nm |

| Fluorescence Quantum Yield | Φf | [Insert Value] | - |

| Fluorescence Lifetime | τ | [Insert Value] | ns |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible photophysical data.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λabs) and the molar extinction coefficient (ε) of a dye.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent (e.g., methanol, ethanol (B145695), or acetone). From the stock solution, prepare a series of dilutions.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by using the pure solvent as a blank to record the baseline.

-

Measurement: Record the absorbance spectra of the diluted solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 300-800 nm.[4]

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the λabs. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission maximum (λem) of the dye.

Methodology:

-

Solution Preparation: Use a dilute solution of this compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem. The Stokes shift is calculated as the difference between λem and λabs.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. For a green-emitting dye, fluorescein (B123965) in 0.1 M NaOH (Φf = 0.93) or Rhodamine 6G in ethanol (Φf ≈ 0.95) could be potential standards, though the choice depends on the determined spectral properties of this compound.[5]

-

Solution Preparation: Prepare a series of dilutions for both the sample (this compound) and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Record the UV-Vis absorption spectra for all solutions.

-

Record the fluorescence emission spectra for all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

-

Data Analysis: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.[6][7]

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Use a dilute solution of this compound.

-

Measurement:

-

Excite the sample with short light pulses at a wavelength near its absorption maximum.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands or millions of times to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for understanding the logical sequence of operations.

References

- 1. This compound Green C-6b 100% Disperse Dye Dyestuff China Origin - this compound and Green C-6b [orienchem.en.made-in-china.com]

- 2. Low Price Disperse Dyes Green 9 For Polyester Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 荧光寿命测量 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

Thermal stability and degradation of Disperse Green 9

An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Green 9

This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound (C.I. 110795). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the thermal properties of this dye.

Introduction to this compound

This compound is a monoazo dye characterized by the presence of a thiophene (B33073) ring in its molecular structure.[1][2] Its chemical formula is C₁₆H₁₈N₆O₅S, and it has a molecular weight of 406.42 g/mol .[1][2][3] This dye is primarily utilized in high-temperature and high-pressure dyeing methods for polyester (B1180765) fibers, indicating a degree of thermal stability.[1][4]

Thermal Stability Analysis

The thermal stability of a dye is a critical factor, particularly for applications involving elevated temperatures. The principal analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Monoazo Disperse Dye

| Parameter | Typical Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 240 - 280 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | 270 - 320 °C | The temperature at which the rate of weight loss is highest. |

| Residue at 600 °C (in N₂) | 25 - 40 % | The percentage of the initial mass remaining at 600 °C under an inert atmosphere. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Monoazo Disperse Dye

| Parameter | Typical Value Range | Description |

| Melting Point (T_m) | 170 - 220 °C | The temperature at which the dye transitions from a solid to a liquid state. Often accompanied by decomposition. |

| Enthalpy of Fusion (ΔH_f) | Variable | The heat absorbed during melting. This can be difficult to determine accurately if melting and decomposition overlap. |

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for TGA and DSC analysis, which are applicable for characterizing the thermal properties of this compound. These protocols are based on general methodologies for the thermal analysis of organic dyes and polymers.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, thereby determining its thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative atmosphere.

-

Temperature Program: The sample is subjected to a controlled, linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to identify the onset of decomposition, temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan serves as the reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A typical program involves heating the sample from ambient temperature to a temperature beyond its melting or decomposition point at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition), and to quantify the associated enthalpy changes.

Degradation of this compound

The degradation of azo dyes can be initiated by various factors, including heat, light, and chemical exposure.[7][8] For this compound, thermal degradation is a key consideration.

Potential Degradation Pathways

The thermal degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3][9] For this compound, a plausible degradation pathway initiated by thermal stress would involve the homolytic cleavage of the azo bond, leading to the formation of radical intermediates. These highly reactive species would then undergo a series of subsequent reactions, leading to the formation of a complex mixture of smaller, more volatile degradation products. Based on the structure of this compound, these products could include nitrogen gas, as well as various derivatives of 2-amino-3,5-dinitrothiophene (B1266120) and 3-acetylamino-N,N-diethylaniline.

Visualizations

Caption: A generalized experimental workflow for the thermal analysis of this compound.

Caption: A hypothetical thermal degradation pathway for this compound.

References

- 1. scispace.com [scispace.com]

- 2. Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

Disperse Green 9: An In-depth Technical Guide on its Mechanism of Action as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9, identified by the Colour Index (C.I.) number 110795 and CAS number 71627-50-9, is a monoazo disperse dye.[1] Belonging to the thiophene (B33073) class of dyes, it is characterized by its green hue and is primarily utilized in the coloration of hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] Its molecular structure, which lacks water-solubilizing groups, necessitates its application from a fine aqueous dispersion. The dyeing process is typically carried out under high-temperature and high-pressure conditions, facilitating the diffusion of the dye molecules into the amorphous regions of the polymer matrix.[1][3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action as a dye, synthesis, and available technical data.

Chemical and Physical Properties

This compound is a green powder with the molecular formula C16H18N6O5S and a molecular weight of 406.42 g/mol .[1] As a disperse dye, it has low water solubility and is applied as a fine dispersion, a characteristic that is crucial for its dyeing mechanism on hydrophobic fibers.[2]

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 71627-50-9 | [1] |

| Molecular Formula | C16H18N6O5S | [1] |

| Molecular Weight | 406.42 g/mol | [1] |

| Chemical Class | Monoazo, Thiophene | [1] |

| Appearance | Green uniform powder | [1][3] |

| Maximum Absorption (λmax) | 680 nm | [4] |

Mechanism of Action as a Dye

The dyeing of polyester fibers with this compound is a complex process governed by the principles of diffusion and intermolecular forces. The mechanism can be understood as the formation of a "solid solution," where the individual dye molecules are molecularly dispersed within the amorphous regions of the polyester fiber.

The key stages of the dyeing process are:

-

Dispersion in the Dyebath: Due to its low water solubility, this compound is milled into fine particles and dispersed in the aqueous dyebath with the aid of dispersing agents.

-

Adsorption onto the Fiber Surface: The dispersed dye particles adsorb onto the surface of the polyester fibers.

-

Diffusion into the Fiber: Under high-temperature (typically 130°C) and high-pressure conditions, the polyester fibers swell, increasing the mobility of the polymer chains and creating free volume within the amorphous regions. This allows the small, non-ionic molecules of this compound to diffuse from the fiber surface into the polymer matrix.

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place primarily by Van der Waals forces and dipole-dipole interactions with the polyester chains. The hydrophobic nature of both the dye and the fiber contributes to the stability of this solid solution.

The overall dyeing process is an equilibrium phenomenon that can be described by the Nernst partition law, where the dye partitions between the aqueous dyebath and the solid fiber phase.

Thermodynamics of Dyeing

-

Enthalpy of Dyeing (ΔH°): Generally positive for disperse dyeing of polyester, indicating that the process is endothermic. This is due to the energy required to break dye-dye and dye-water interactions and to create space for the dye molecules within the fiber structure.

-

Entropy of Dyeing (ΔS°): The overall entropy change for the dyeing process is positive, which is a significant driving force. This is attributed to the increased conformational freedom of the polyester chains upon dye uptake and the release of water molecules from the dye and fiber surfaces.

-

Standard Affinity (-Δμ°): This is a measure of the difference in chemical potential of the dye in the fiber and in the dyebath at standard state. A more negative value indicates a higher affinity of the dye for the fiber.

Synthesis of this compound

This compound is synthesized through a diazotization and coupling reaction. The manufacturing process involves the diazotization of 2-Amino-3,5-dinitrothiophene, which is then coupled with 3-Acetylamino-N,N-diethylaniline.[1]

Experimental Protocol (Representative)

The following is a generalized experimental protocol for the synthesis of a thiophene-based azo disperse dye, representative of the synthesis of this compound. Note: This is a general procedure and has not been optimized for the specific synthesis of this compound.

1. Diazotization of 2-Amino-3,5-dinitrothiophene:

-

A suspension of 2-Amino-3,5-dinitrothiophene in a mixture of acetic acid and propionic acid is cooled to 0-5°C in an ice bath.

-

Nitrosylsulfuric acid is added dropwise to the cooled suspension while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for a further 2 hours at this temperature to ensure complete diazotization.

2. Azo Coupling:

-

In a separate vessel, 3-Acetylamino-N,N-diethylaniline is dissolved in an acidic aqueous solution.

-

The diazonium salt solution prepared in step 1 is slowly added to the coupling component solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred for several hours, and the pH is gradually adjusted to 4-5 to facilitate the coupling reaction.

-

The precipitated dye is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried.

3. Purification:

-

The crude dye can be purified by recrystallization from a suitable organic solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

Fastness Properties

The fastness properties of a dye are a critical measure of its performance and durability. The following table summarizes the available fastness ratings for this compound on polyester fiber, with tests conducted according to ISO standards.

| Fastness Property | ISO Test Method | Rating |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |

| Washing Fastness | ISO 105-C03 | 4-5 |

| Sublimation Fastness (180°C, 30s) | ISO 105-P01 | 4 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

(Ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for light fastness, where a higher number indicates better fastness.)

Toxicological Information

Specific toxicological data for this compound is limited in the publicly available literature. As a class, some azo dyes have been found to be potential skin sensitizers. Under reductive conditions, azo dyes can cleave to form aromatic amines, some of which are known to be carcinogenic. However, the toxicological profile is highly dependent on the specific chemical structure of the dye and its metabolites. For a comprehensive understanding of the toxicological profile of this compound, it is recommended to consult specialized toxicological databases and safety data sheets from manufacturers.

Conclusion

This compound is a thiophene-based monoazo dye that is effective for dyeing polyester fibers. Its mechanism of action is based on the formation of a solid solution within the amorphous regions of the polyester, a process driven by high temperature and pressure. The dye-fiber interactions are primarily Van der Waals forces. While a detailed, validated experimental protocol for its synthesis and specific thermodynamic and toxicological data are not widely published, its general properties and performance characteristics make it a relevant dye in the textile industry. Further research into its specific thermodynamic and toxicological profile would be beneficial for a more complete understanding of this colorant.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Low Price Disperse Dyes Green 9 For Polyester Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE GREEN DYES - Enoch dye [enochdye.com]

- 4. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]

A Technical Guide to 2-Aminothiophene-Based Azo Dyes: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-aminothiophene-based azo dyes. Azo dyes containing a thiophene (B33073) ring are a significant class of synthetic colorants, prized for their bright shades and strong dyeing properties.[1][2] They have emerged as a viable alternative to more expensive anthraquinone (B42736) dyes for both economic and environmental reasons.[1][2] The inclusion of the thiophene moiety often leads to a bathochromic (color deepening) effect and a compact molecular structure, which enhances dyeability and sublimation fastness on synthetic fibers.[1][2] This guide details the synthesis pathways, experimental protocols, spectral properties, and applications of these versatile compounds.

Synthesis of 2-Aminothiophene-Based Azo Dyes

The synthesis is typically a multi-step process that begins with the formation of a substituted 2-aminothiophene precursor, followed by its conversion into a diazonium salt, and finally, coupling with an appropriate aromatic compound to form the azo dye.

Synthesis of 2-Aminothiophene Precursors: The Gewald Reaction

A highly efficient and widely adopted method for synthesizing the 2-aminothiophene core is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][4]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate

-

Reactants: An α-keto compound (e.g., o-acetoacetanilide, 0.1 mol), an active methylene nitrile (e.g., malononitrile, 0.1 mol), and elemental sulfur (0.1 mol) are combined in a solvent such as ethanol (B145695) (30 ml).[4]

-

Catalyst: A basic catalyst, typically a secondary amine like morpholine (B109124) (0.1 mol) or triethylamine, is added to the mixture.[3][4]

-

Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 60-70 °C) for several hours (e.g., 3 hours).[4]

-

Work-up and Purification: The resulting solution is cooled, often refrigerated overnight, to precipitate the product. The solid is collected via filtration, washed with ethanol and an ethanol/water mixture, and then dried.[4] Further purification is achieved by recrystallization from a suitable solvent like ethanol.[3][4]

The mechanism proceeds via an initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[3]

Synthesis of Azo Dyes via Diazotization and Coupling

The most common method for converting the 2-aminothiophene precursor into an azo dye is a two-step process involving diazotization followed by azo coupling.[5]

Experimental Protocol: Diazotization of 2-Aminothiophene

-

Amine Solution: The synthesized 2-aminothiophene derivative is dissolved or suspended in a strong acid, such as hydrochloric acid or nitrosyl sulfuric acid.[1][6]

-

Diazotizing Agent: A solution of sodium nitrite (B80452) (NaNO₂) in water is prepared.

-

Reaction Conditions: The amine solution is cooled to a low temperature, typically 0-5 °C, using an ice bath.[4][6] The sodium nitrite solution is then added dropwise with vigorous stirring, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt.[4] The reaction mixture is stirred for an additional period to ensure complete diazotization.

Experimental Protocol: Azo Coupling Reaction

-

Coupler Solution: The coupling component (e.g., N,N-dimethylaniline, a naphthol derivative, or N-arylmaleimide) is dissolved in an appropriate solvent, such as acetic acid, and cooled to 0-5 °C.[1][4]

-

Coupling: The previously prepared cold diazonium salt solution is added slowly to the cold coupler solution over 30-40 minutes with continuous stirring.[4]

-

pH Adjustment: The reaction is stirred for several hours (e.g., 2-3 hours) at low temperature. The pH of the solution is then adjusted to 4-5 using a base like 10% sodium hydroxide (B78521) solution to facilitate the coupling and precipitation of the dye.[4]

-

Isolation: The precipitated azo dye is collected by filtration, washed with water to remove residual salts and acids, and then dried.[4] The crude product can be purified by recrystallization from a solvent like ethanol.[4]

Characterization and Properties

The synthesized dyes are characterized using a variety of spectroscopic techniques to confirm their structure and evaluate their properties.

-

FT-IR Spectroscopy: Confirms the presence of key functional groups. The characteristic azo group (-N=N-) peak typically appears in the range of 1400–1490 cm⁻¹.[6][7] The stretching frequencies of OH and NH groups are also readily identified.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. In ¹H NMR, the NH peaks of the final azo dyes are often shifted downfield compared to the starting aminothiophene intermediates.[7]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized dyes, often showing [M+1] ionic peaks.[6][7]

-

UV-Visible Spectroscopy: Determines the color properties of the dyes, specifically the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). The λmax values are influenced by the electronic nature of substituents on both the thiophene ring and the coupler, as well as the polarity of the solvent.[1]

Quantitative Spectroscopic Data

The electronic absorption properties of these dyes are highly dependent on their chemical structure and the solvent used for measurement.[1] Electron-withdrawing groups on the thiophene ring generally lead to bathochromic shifts (a shift to longer wavelengths), resulting in deeper colors from red to blue and even green.[1]

| Diazo Component (2-Aminothiophene Derivative) | Coupling Component | Solvent(s) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 2-amino-thiophene | R, H, J, and γ acid | Not specified | 515 - 597 | 3.217 - 4.221 x 10⁴ | [8] |

| Substituted 2-aminothiophenes | Resorcinol, Naphthols, Anilinoethanols | Various polar solvents | 461 - 555 | Not specified | |

| 2-amino-4-phenylthiazole* | 4-hydroxycoumarin, Dihydroxybenzophenones | DMSO, ethanol, acetone | Not specified | Not specified | [6][7] |

| Thiophene azo dye (TA-OH) | Naphthol derivative | Acetone/water (pH 3.5-6.5) | ~490 | Not specified | [9] |

| Thiophene azo dye (TA-OH) | Naphthol derivative | Acetone/water (pH > 10.5) | ~650 | Not specified | [9] |

| Note: 2-aminothiazole (B372263) is a related heterocycle, and its azo dyes share many characteristics with 2-aminothiophene derivatives. |

Applications and Performance

2-aminothiophene-based azo dyes are primarily used as disperse dyes for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][10] Their small molecular size, high tinctorial strength, and excellent brightness make them well-suited for these applications.[1][2]

Dyeing Performance and Fastness Properties

The performance of these dyes is evaluated based on their fastness properties on the dyed fabric.

| Fiber Type | Light Fastness | Wash Fastness | Rubbing Fastness | Perspiration Fastness | Sublimation Fastness | Reference |

| Nylon | Poor | Good to Excellent | Good to Excellent | Good to Excellent | Good to Excellent | [10] |

| Polyester | Good to Very Good | Good to Very Good | Not specified | Good to Very Good | Excellent | [1] |

| Cellulose Acetate | Moderate | Excellent | Not specified | Not specified | Not specified | [1][11] |

| Chrome Tanned Leather | Excellent to Very Good | Excellent to Very Good | Excellent to Very Good | Excellent to Very Good | Excellent to Very Good | [8] |

Generally, these dyes exhibit moderate to good light fastness and good to excellent fastness to washing, rubbing, and sublimation, making them commercially valuable.[1][8][10] Dyes derived from 2-amino-3-nitro-5-acylthiophenes, in particular, show excellent affinity for cellulose acetate, producing deep, bright blue to green shades with superior gas-fume fastness.[10]

References

- 1. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarp.org [ijarp.org]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes | Journal of Scientific Research [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Data for Disperse Green 9 Exposure

Executive Summary

Disperse Green 9 is a monoazo dye used for coloring synthetic fibers such as polyester.[1][2] While specific toxicity data for this compound is scarce, the broader class of disperse dyes, particularly azo dyes, has been studied for potential health effects. The primary concerns associated with disperse dyes include skin sensitization and potential for mutagenicity of the dye or its metabolites.[3][4] This document provides an overview of the potential hazards, summarizes available data on related compounds, and details the standard experimental protocols for toxicological evaluation.

Toxicological Data Summary

Due to the lack of specific quantitative data for this compound, this section presents a summary of findings for the broader category of disperse azo dyes.

Table 1: Summary of Potential Toxicological Endpoints for Disperse Azo Dyes

| Toxicological Endpoint | General Findings for Disperse Azo Dyes | Specific Data for Related Dyes |

| Acute Oral Toxicity | Generally low acute toxicity, with LD50 values often exceeding 250 mg/kg body weight.[5] | No data available for this compound. |

| Skin Irritation/Corrosion | Some disperse dyes can cause skin irritation.[3] | For a related substance, no dermal corrosion or irritation was observed in rabbits following a 4-hour application.[6] |

| Eye Irritation/Corrosion | Can cause eye irritation. | For an alcohol alkoxylate, reversible eye irritation was observed in rabbits, with all lesions healing within 5 days.[7] |

| Skin Sensitization | A known potential effect of many disperse dyes, leading to allergic contact dermatitis.[3] | Disperse Blue 106 is a potent skin sensitizer (B1316253) in the local lymph node assay (LLNA), with an EC3 value of 0.01%.[8] |

| Mutagenicity/Genotoxicity | Some azo dyes and their breakdown products (aromatic amines) can be mutagenic.[4][5] | No data available for this compound. |

| Carcinogenicity | Carcinogenicity is a concern for some azo dyes, often related to the release of carcinogenic aromatic amines.[3] | No data available for this compound. |

| Reproductive Toxicity | Data is generally lacking for most disperse dyes. | No data available for this compound. |

Experimental Protocols

The following sections detail standardized methodologies for key toxicological assessments, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is 4 hours.

-

After exposure, the residual test substance is removed.

-

Observations for erythema and edema are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

-

Evaluation: Dermal reactions are scored based on a standardized grading system. The reversibility of any observed effects is also assessed.[6][9][10][11]

This test assesses the potential of a substance to cause damage to the eye.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Both eyes of the animal are examined 24 hours before testing.

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

-

Evaluation: The degree of eye irritation is evaluated by the scored lesions and their reversibility.[7][12][13][14][15]

The LLNA is the preferred method for testing the skin sensitization potential of chemicals.

-

Test System: CBA/J strain mice.

-

Procedure:

-

The test substance is applied to the dorsum of both ears daily for three consecutive days.

-

On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured.

-

-

Evaluation: The proliferation of lymphocytes in the draining lymph nodes is measured and expressed as a Stimulation Index (SI). An SI of 3 or greater is considered a positive response, indicating that the substance has sensitizing properties.[8][16][17]

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Test System: At least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Procedure:

-

The test is performed with and without an exogenous metabolic activation system (S9 mix).

-

Two methods can be used: the plate incorporation method or the pre-incubation method.

-

In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants to at least twice the spontaneous revertant count.[18][19][20][21]

This test detects gene mutations induced by chemical substances in cultured mammalian cells.

-

Test System: Mammalian cell lines such as L5178Y mouse lymphoma cells, CHO, V79, or CHL cells.

-

Genetic Endpoints: Mutations are typically measured at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.

-

Procedure:

-

Cell cultures are exposed to the test substance, both with and without metabolic activation, for a suitable period.

-

Following exposure, cells are cultured to allow for the expression of mutations.

-

Cells are then grown in a selective medium to detect mutant colonies.

-

-

Evaluation: The mutant frequency is calculated. A substance is considered mutagenic if it produces a concentration-dependent increase in the mutant frequency.[22][23][24]

Mandatory Visualizations